molecular formula C18H15O3PS B3081975 2-(Diphenylphosphino)benzenesulfonic acid CAS No. 111864-25-6

2-(Diphenylphosphino)benzenesulfonic acid

Cat. No.: B3081975
CAS No.: 111864-25-6
M. Wt: 342.3 g/mol
InChI Key: HXVJDHROZFWXHT-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)benzenesulfonic acid is an organophosphorus compound with the molecular formula C18H15O3PS. It is a white to off-white powder that is used primarily as a ligand precursor for the preparation of various transition metal complexes. These complexes are employed as catalysts in different organic transformations such as the Heck reaction, regioselective allylation, hydrogenation of ketones, N-alkylation of amines, and olefin oligomerization and polymerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diphenylphosphino)benzenesulfonic acid can be synthesized through a multi-step process involving the reaction of diphenylphosphine with benzenesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)benzenesulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and bases like triethylamine for substitution reactions. Coordination reactions typically require transition metal salts such as palladium or nickel salts .

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted benzenesulfonic acids, and various transition metal complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylphosphino)benzenesulfonic acid is unique due to its combination of a phosphine group and a sulfonic acid group, which provides both strong coordination ability and enhanced solubility. This makes it particularly effective as a ligand precursor for the preparation of transition metal complexes used in various catalytic processes .

Properties

IUPAC Name

2-diphenylphosphanylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3PS/c19-23(20,21)18-14-8-7-13-17(18)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVJDHROZFWXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111864-25-6
Record name 111864-25-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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